

Cross-Species Efficacy of LY2365109 Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B1139371

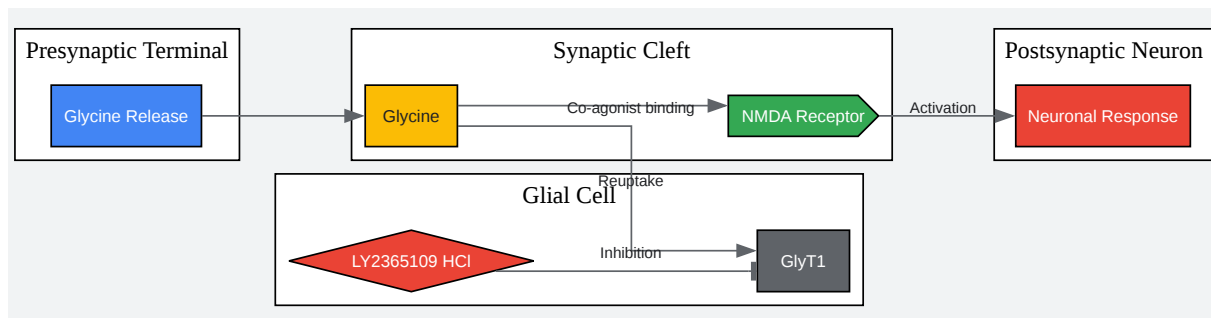
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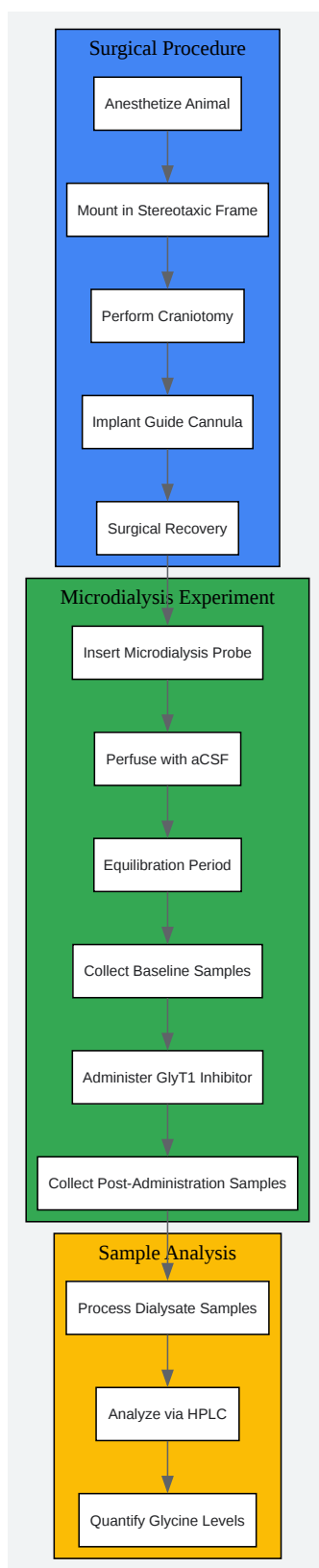
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of **LY2365109 hydrochloride**, a selective Glycine Transporter 1 (GlyT1) inhibitor, across various species. It aims to offer an objective analysis of its performance relative to other notable GlyT1 inhibitors, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.

Mechanism of Action: GlyT1 Inhibition

LY2365109 hydrochloride exerts its pharmacological effects by selectively inhibiting the Glycine Transporter 1 (GlyT1).^{[1][2][3]} GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels. By blocking GlyT1, **LY2365109 hydrochloride** increases the extracellular concentration of glycine. This enhancement of glycinergic neurotransmission is of significant interest for therapeutic intervention in central nervous system disorders associated with hypoglutamatergic function, such as schizophrenia.^{[4][5]}





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